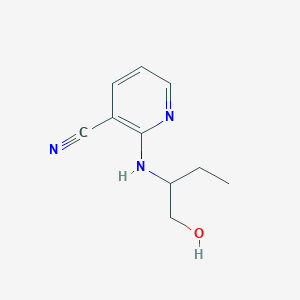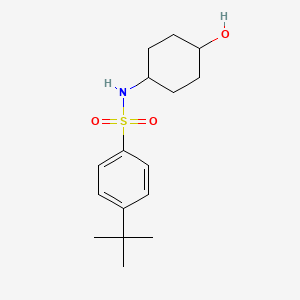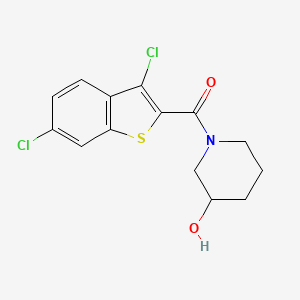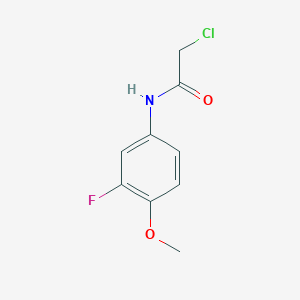![molecular formula C10H13NO3S B7541444 2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTBC and is a derivative of the amino acid, leucine. MTBC has been synthesized using various methods, and its mechanism of action has been studied extensively. In
作用机制
MTBC exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response. MTBC also activates the Nrf2 pathway, which regulates the expression of antioxidant genes. In addition, MTBC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
MTBC has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MTBC has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, MTBC has been shown to enhance the expression of heat shock proteins (HSPs), which play a role in cellular stress response.
实验室实验的优点和局限性
MTBC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, MTBC also has some limitations. Its solubility in water is limited, which can affect its bioavailability and efficacy. In addition, the optimal dose and duration of treatment for MTBC have not been fully established, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on MTBC. One potential direction is to investigate its potential as a therapeutic agent for various diseases. The mechanisms underlying its anti-inflammatory and antioxidant effects need to be further elucidated to identify potential targets for drug development. Another potential direction is to investigate its potential applications in agriculture and food industry. The effects of MTBC on plant growth and stress tolerance need to be further studied to identify potential applications in crop improvement. Finally, the optimal dose and duration of treatment for MTBC need to be established to ensure its safety and efficacy in clinical trials.
合成方法
MTBC can be synthesized using various methods, including the reaction of 5-methylthiophene-2-carboxylic acid with N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction of this compound with leucine methyl ester hydrochloride in the presence of triethylamine and N,N-dimethylformamide (DMF) yields MTBC. The purity of the synthesized compound can be improved by recrystallization using methanol.
科学研究应用
MTBC has been studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, MTBC has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for treating various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In agriculture, MTBC has been shown to enhance the growth of plants and improve their resistance to environmental stress. In the food industry, MTBC has been used as a flavor enhancer and preservative.
属性
IUPAC Name |
2-[(5-methylthiophene-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-7(10(13)14)11-9(12)8-5-4-6(2)15-8/h4-5,7H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPYDKTDMGDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)



![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)

![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)